The synthesis of 2-Amino-3-bromo-6-chloropyrazine typically involves several key steps, starting from 3-aminopyrazine-2-carboxylate. The following outlines a common synthetic route:
This method is noted for its high yield and simplicity, making it suitable for industrial-scale production .
The molecular structure of 2-Amino-3-bromo-6-chloropyrazine features a six-membered pyrazine ring with three distinct substituents:
2-Amino-3-bromo-6-chloropyrazine is involved in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis .
The primary target for 2-Amino-3-bromo-6-chloropyrazine is Cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
The compound inhibits CDK2 activity, disrupting normal cell cycle progression. This inhibition can lead to cell cycle arrest, particularly affecting cancer cells that rely on CDK2 for proliferation.
The interaction with CDK2 impacts various biochemical pathways related to cell division and differentiation, particularly influencing the MAPK/ERK signaling pathway .
The compound exhibits high gastrointestinal absorption, indicating potential effectiveness when administered orally.
2-Amino-3-bromo-6-chloropyrazine has significant applications in scientific research and pharmaceutical development:
2-Amino-3-bromo-6-chloropyrazine represents a strategically substituted diazine heterocycle with systematic IUPAC name 3-bromo-6-chloropyrazin-2-amine. This compound features the molecular formula C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol, establishing it as a low-molecular-weight building block with significant synthetic utility [1] [3]. The pyrazine ring system positions the amino group adjacent to bromine at C3 and chlorine at C6, creating a distinctive electronic configuration that facilitates regioselective transformations. The presence of three distinct substituents—electron-donating amino, electron-withdrawing bromo, and chloro groups—creates electronic asymmetry that governs reactivity patterns in subsequent synthetic applications [7].
Table 1: Fundamental Identification and Properties
Property | Value/Descriptor |
---|---|
CAS Registry Number | 212779-21-0 |
Molecular Formula | C₄H₃BrClN₃ |
Molecular Weight | 208.44 g/mol |
IUPAC Name | 3-bromo-6-chloropyrazin-2-amine |
Common Synonyms | 3-Bromo-6-chloro-2-pyrazinamine; 2-Amino-3-bromo-6-chloropyrazine |
Appearance | Colorless crystalline solid |
Melting Point | 140-144°C (literature range); 160-165°C (experimental reports) |
Density | 1.960 g/cm³ |
Boiling Point | 299.5±35.0°C (Predicted) |
Storage Conditions | 0-8°C under inert atmosphere |
Spectroscopic characterization confirms the structure unequivocally: Nuclear magnetic resonance spectroscopy reveals distinctive proton environments, while mass spectrometry shows characteristic isotopic patterns consistent with bromine and chlorine atoms [3]. Crystalline forms exhibit stability under inert storage conditions but require protection from moisture due to potential hydrolysis susceptibility at the carbon-chlorine bond. The compound demonstrates moderate solubility in polar aprotic solvents like acetonitrile and dichloromethane, limited solubility in alcohols, and negligible solubility in water, influencing its purification and reaction handling protocols [3] [7].
The synthesis of halogenated aminopyrazines emerged as a significant challenge in late 20th-century heterocyclic chemistry. Early routes to 2-amino-3-bromo-6-chloropyrazine relied on direct bromination of 2-amino-6-chloropyrazine, a method plagued by regioselectivity issues and byproduct formation. Due to the amino group's activating effect, bromination predominantly occurred at the para position (C5), yielding 2-amino-5-bromo-6-chloropyrazine as the major product alongside undesired isomers and dibrominated contaminants like 2-amino-3,5-dibromo-6-chloropyrazine, resulting in unsatisfactory yields below 30% [3] [7].
This limitation drove innovation in synthetic pathways, culminating in alternative multi-step sequences. A landmark advancement appeared in the patent literature (CN108101857B) with a scalable process using 3-aminopyrazine-2-carboxylate esters as starting materials [2]. This approach involved:
Table 2: Evolution of Synthetic Approaches
Synthetic Era | Methodology | Key Limitations | Yield Improvement |
---|---|---|---|
1990s-2000s | Direct bromination | Regioisomer formation; Dibromination | <30% |
Post-2010 | Carboxylate rearrangement | Multi-step sequence; Purification challenges | ~50% |
Patent CN108101857B | Diazotization-chlorination | Scalability focus; Reduced hazardous reagents | >70% (reported) |
This patented method demonstrated significant advantages through reduced hazardous reagent usage (replacing phosphoryl chloride) and improved reaction control, achieving yields exceeding 70% and demonstrating the pharmaceutical industry's demand for efficient routes to this critical intermediate [2]. Concurrently, research explored protective group strategies to mitigate unwanted halogenation patterns, particularly for synthesizing analogues like favipiravir intermediates where regiochemical purity proved essential for biological activity [6]. These developments positioned 2-amino-3-bromo-6-chloropyrazine as a testbed for modern heterocyclic methodology development, bridging classical diazotization chemistry and contemporary transition-metal catalyzed functionalizations.
The strategic halogen placement and amino directing group in 2-amino-3-bromo-6-chloropyrazine confer exceptional versatility in medicinal chemistry, making it a high-value scaffold for constructing complex bioactive molecules. Its primary pharmaceutical application lies in synthesizing SHP2 (Src homology region 2-containing protein tyrosine phosphatase) inhibitors, an emerging class of anti-tumor agents targeting multiple oncogenic pathways [3] [7]. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the chlorine enables selective nucleophilic aromatic substitution, permitting sequential functionalization at both positions.
The electron-rich amino group provides additional avenues for derivatization:
Table 3: Synthetic Applications in Drug Intermediate Synthesis
Reactive Site | Reaction Type | Resulting Functionality | Drug Target Relevance |
---|---|---|---|
C3-Bromine | Palladium-catalyzed coupling | Aryl, vinyl, alkynyl groups | Kinase inhibitor core structures |
C6-Chlorine | Nucleophilic substitution | Alkoxy, amino, thioether groups | Solubility modifiers; Bioisosteres |
C2-Amino | Acylation/alkylation | Amides, ureas, imines | Hydrogen-bonding motifs |
Industrial routes emphasize cost efficiency and scalability, with manufacturers offering the compound at various scales (grams to kilograms) to support drug discovery and process chemistry [3] [7]. Production protocols prioritize control over residual metal catalysts and isomeric impurities, as specifications directly impact downstream coupling reactions critical for synthesizing complex targets like kinase inhibitors. The compound's stability under standard storage conditions (0-8°C under inert gas) facilitates inventory management in multi-step pharmaceutical manufacturing [3]. Beyond oncology applications, derivatives serve as intermediates for antiviral agents, exemplified by its conceptual relationship to favipiravir synthesis pathways, where regioselective halogenation of pyrazine cores enables subsequent functional group interconversions [6]. The structural architecture of 2-amino-3-bromo-6-chloropyrazine continues to enable explorations of chemical space in drug discovery, particularly for nitrogen-rich heterocyclic frameworks prevalent in targeted therapies.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3